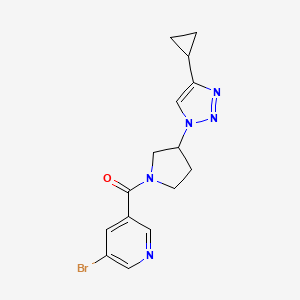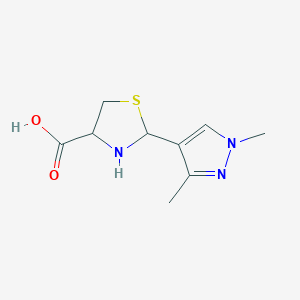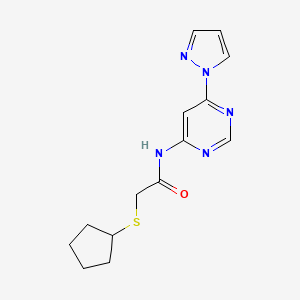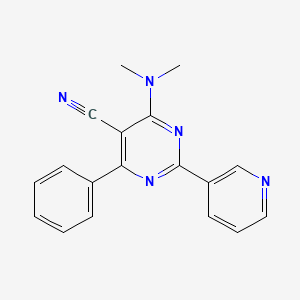![molecular formula C20H18N4O4S B2376714 2-(1H-Benzo[d]imidazol-2(3H)-yliden)-3-(4-(Morpholino-sulfonyl)phenyl)-3-oxopropannitril CAS No. 391228-74-3](/img/structure/B2376714.png)
2-(1H-Benzo[d]imidazol-2(3H)-yliden)-3-(4-(Morpholino-sulfonyl)phenyl)-3-oxopropannitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile is an intriguing compound known for its complex structure. It features a benzo[d]imidazole moiety and a morpholinosulfonyl phenyl group linked via an oxopropanenitrile backbone. This intricate chemical architecture hints at its significant potential in various applications, from chemical synthesis to pharmacological studies.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile serves multiple roles across various scientific fields:
Chemistry: : As a versatile building block in organic synthesis, facilitating the formation of complex organic molecules.
Biology: : Used in biochemical assays to study enzyme inhibition, protein interaction.
Medicine: : Potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Utilized in the production of dyes, polymers, and advanced materials owing to its stability and reactivity.
Wirkmechanismus
Target of Action
It’s known that similar compounds have been used in the synthesis of various organic compounds and in the formation of C-N bonds .
Mode of Action
It’s known that similar compounds interact with their targets through the formation of c-n bonds .
Biochemical Pathways
It’s known that similar compounds play a role in the synthesis of various organic compounds .
Result of Action
Similar compounds have been found to exhibit antiproliferative potency against certain cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Step: : The benzo[d]imidazole derivative is synthesized via the condensation of ortho-phenylenediamine with formic acid.
Intermediate Formation: : The 4-(morpholinosulfonyl)benzaldehyde is prepared by sulfonation of 4-formylphenyl morpholine.
Coupling Reaction: : The final coupling of the benzo[d]imidazole derivative with 4-(morpholinosulfonyl)benzaldehyde in the presence of a base like potassium carbonate, and a solvent such as dimethylformamide (DMF), leads to the desired product.
Industrial Production Methods
In an industrial setting, this compound can be synthesized via multi-step organic synthesis involving the preparation of intermediates, followed by a coupling reaction. Optimization of parameters like temperature, solvent choice, and catalyst efficiency are crucial to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Reacts with oxidizing agents leading to the formation of oxo derivatives.
Reduction: : Treating with reducing agents can yield the corresponding amines or alcohols.
Substitution: : Undergoes nucleophilic substitution at specific sites, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Sodium alkoxides, amines, thiols.
Major Products Formed
Oxidized Products: : Oxo derivatives.
Reduced Products: : Amines, alcohols.
Substituted Products: : Varied substituted benzo[d]imidazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-benzo[d]imidazol-2-ylidene)propanenitrile
4-(Morpholinosulfonyl)phenyl derivatives
3-oxopropanenitrile analogs
Uniqueness
Hope this deep dive meets your needs! Where to next?
Eigenschaften
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c21-13-16(20-22-17-3-1-2-4-18(17)23-20)19(25)14-5-7-15(8-6-14)29(26,27)24-9-11-28-12-10-24/h1-8,25H,9-12H2,(H,22,23)/b19-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKZQILONVIFBX-MNDPQUGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=C(C#N)C3=NC4=CC=CC=C4N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)/C(=C(\C#N)/C3=NC4=CC=CC=C4N3)/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3,4,6,7,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl)prop-2-en-1-one](/img/structure/B2376631.png)
![5-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2376632.png)
![5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B2376634.png)
![2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2376635.png)

![1-(4-((4-Methoxy-[1,4'-bipiperidin]-1'-yl)sulfonyl)phenyl)ethanone](/img/structure/B2376638.png)



![Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2376643.png)
![2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B2376646.png)
![2-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2376648.png)

![N-(2-chloroethyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2376654.png)
